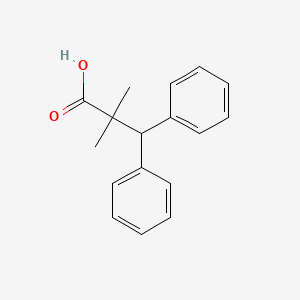![molecular formula C13H18ClN B13478537 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride typically involves a multi-step process. One common method involves the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature . This reaction yields functionalized spirocyclic compounds in high yields (75-92%) and with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted spirocyclic compounds.
Applications De Recherche Scientifique
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride has diverse applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can be compared with other spirocyclic compounds, such as:
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine hydrochloride: This compound has a similar spirocyclic structure but differs in the size of the spiro ring.
N-(2-oxo-2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-2’-yl)benzene-sulfonamides: These compounds have additional functional groups that impart different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18ClN |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12;/h1-2,5-6,12H,3-4,7-9,14H2;1H |
Clé InChI |
ISENNQFHSIJDPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(C3=CC=CC=C23)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)








![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)

